4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid
CAS No.:
Cat. No.: VC4296499
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO3S |
|---|---|
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | 4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H9NO3S/c12-9-3-4-15-8-2-1-6(10(13)14)5-7(8)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) |
| Standard InChI Key | LPFHJSPWVVGCID-UHFFFAOYSA-N |
| SMILES | C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O |
| Canonical SMILES | C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a benzothiazepine ring—a seven-membered heterocycle containing one sulfur and one nitrogen atom—fused to a benzene ring. The ketone group at position 4 and the carboxylic acid at position 7 introduce polar functional groups that influence solubility and reactivity. The IUPAC name, 4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid, reflects its bicyclic system and substituent positions.
Key structural features:
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Benzothiazepine backbone: Provides rigidity and potential for π-π interactions.
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Carboxylic acid group: Enhances water solubility and enables salt formation or esterification.
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Ketone moiety: Participates in hydrogen bonding and redox reactions.
The SMILES notation and InChIKey LPFHJSPWVVGCID-UHFFFAOYSA-N offer precise representations of its connectivity .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in public sources, computational predictions suggest a planar aromatic system with intramolecular hydrogen bonding between the ketone and carboxylic acid groups. The predicted boiling point () and density () align with its polar nature .
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is synthesized via hydrolysis of its methyl ester precursor, 1,5-benzothiazepine-7-carboxylic acid, 2,3,4,5-tetrahydro-4-oxo-, methyl ester, under basic conditions . Alternative pathways may involve:
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Cyclocondensation: Reaction of o-aminothiophenol derivatives with α-keto acids.
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Ring-closing metathesis: For constructing the thiazepine ring in the presence of transition-metal catalysts.
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | ||
| Boiling Point | ||
| Density | ||
| Solubility | Slightly soluble in DMSO, methanol | |
| pKa |
| Property | Benzothiazepine Derivative | Benzodiazepine Analog |
|---|---|---|
| Molecular Formula | ||
| Heteroatoms | S, N | N, N |
| Predicted CCS (Ų) | Not available | 140.6 ([M+H]+) |
Hypothesized Mechanisms
The carboxylic acid group may chelate metal ions (e.g., zinc in matrix metalloproteinases), while the ketone could undergo Schiff base formation with lysine residues in target proteins. Further studies are needed to validate these interactions.
| Supplier | Quantity | Price (USD) |
|---|---|---|
| TRC | 50 mg | 140 |
| AK Scientific | 500 mg | 546 |
| American Custom Chemicals | 5 g | 1928.08 |
Research Applications
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Medicinal chemistry: As a scaffold for designing calcium channel modulators or protease inhibitors.
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Material science: Potential ligand for coordinating polymers due to its bifunctional groups.
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